2-Hydroxyestradiol 17-sulfate
Description
Structure
3D Structure
Properties
CAS No. |
75005-50-4 |
|---|---|
Molecular Formula |
C18H24O6S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H24O6S/c1-18-7-6-11-12(14(18)4-5-17(18)24-25(21,22)23)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-20H,2-7H2,1H3,(H,21,22,23)/t11-,12+,14-,17-,18-/m0/s1 |
InChI Key |
LKEXGMTXKRKYSA-XSSYPUMDSA-N |
SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=C(C=C34)O)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=CC(=C(C=C34)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=C(C=C34)O)O |
Synonyms |
2-hydroxyestradiol 17-sulfate 2-OH-E2-17-S |
Origin of Product |
United States |
Biosynthesis of 2 Hydroxyestradiol 17 Sulfate
Identification and Characterization of Sulfotransferases
The sulfation of 2-hydroxyestradiol (B1664083) is catalyzed by a family of enzymes called sulfotransferases (SULTs). nih.govoup.com These enzymes play a critical role in the metabolism of a wide range of compounds, including steroids, by increasing their water solubility and facilitating their elimination from the body. oup.comxenotech.com
Several human SULT isoforms have been identified and characterized for their ability to sulfate (B86663) catechol estrogens. With the exception of SULT1B1, SULT1C1, and SULT4A1, most human SULTs can catalyze the sulfate conjugation of catechol estrogens. nih.gov Among these, SULT1E1 has been shown to have a particularly high affinity for catechol estrogens, including 2-hydroxyestradiol, exhibiting very low apparent Km values. nih.gov Specifically, the apparent Km value for 2-hydroxyestradiol with SULT1E1 is 0.22 microM. nih.gov Research has also indicated that SULT1A1 is involved in the sulfonation of 2-methoxyestradiol (B1684026), a metabolite of 2-hydroxyestradiol, in breast cancer cells. oup.com Furthermore, the enzyme estrogen sulfotransferase (SULT1E1) is known to catalyze the sulfoconjugation of estrogens. nih.gov This enzymatic action results in the formation of 2-Hydroxyestradiol 17-sulfate. ontosight.ai
| Sulfotransferase Isoform | Substrate(s) | Significance |
|---|---|---|
| SULT1E1 | Catechol estrogens (including 2-hydroxyestradiol), Estrogens nih.govnih.gov | High affinity for 2-hydroxyestradiol (Km = 0.22 µM) nih.gov |
| SULT1A1 | 2-Methoxyestradiol (metabolite of 2-hydroxyestradiol) oup.com | Involved in the metabolism of 2-hydroxyestradiol derivatives oup.com |
| Most other human SULTs (excluding SULT1B1, SULT1C1, SULT4A1) | Catechol estrogens nih.gov | Broadly involved in catechol estrogen metabolism nih.gov |
Subsequent Sulfation of Hydroxyestrogens
Identification and Characterization of Sulfotransferases
Major Sulfotransferase Isoforms Involved in Catechol Estrogen Sulfation
The sulfation of catechol estrogens, including 2-hydroxyestradiol, is not carried out by a single enzyme but rather by a panel of sulfotransferase isoforms, each with varying affinities and efficiencies. The primary human cytosolic SULTs implicated in this process belong to the SULT1 and SULT2 families. oup.comnih.gov
Key isoforms include:
SULT1E1 : Often referred to as estrogen sulfotransferase (EST), SULT1E1 displays the highest affinity for estrogens and catechol estrogens, making it a principal enzyme in their sulfation. nih.govwikipedia.orgportlandpress.com It has the lowest apparent Michaelis-Menten constant (Kₘ) values for 2-hydroxyestradiol (2-OHE2) and other catechol estrogens, indicating its high efficiency at physiological concentrations. nih.gov
SULT1A1 : This isoform sulfates a variety of small, planar phenolic compounds and is also capable of conjugating catechol estrogens, albeit with lower affinity compared to SULT1E1. nih.govbio-rad.com
SULT1A2 : While known for its role in metabolizing simple phenolic compounds, SULT1A2 also demonstrates activity towards catechol estrogens. nih.govoup.com
SULT1A3 : This enzyme primarily targets catecholamines like dopamine (B1211576) but can also sulfate catechol estrogens. bio-rad.comoup.com
SULT1C4 : Primarily expressed in the fetal liver, SULT1C4 has been shown to sulfonate estrogenic compounds, including catechol estrogens. genecards.orgnih.govnih.gov
SULT2A1 : Known as dehydroepiandrosterone (B1670201) (DHEA) sulfotransferase, this enzyme is crucial for the sulfation of hydroxysteroids. maayanlab.cloudoup.com It is uniquely capable of sulfating the 17-hydroxyl group of estrogens. nih.govresearchgate.net
hEST1 : This is an older designation for SULT1E1. nih.gov
A study using ten recombinant human SULT isoforms found that, with the exception of SULT1B1 and SULT1C1, all tested SULTs could catalyze the sulfate conjugation of catechol estrogens. nih.gov
Table 1: Sulfotransferase Isoforms in Catechol Estrogen Sulfation
| Isoform | Common Substrates | Role in Catechol Estrogen Sulfation | Reference |
|---|---|---|---|
| SULT1E1 (hEST1) | Estradiol (B170435), Estrone (B1671321), Catechol Estrogens | Primary enzyme with the highest affinity | nih.govwikipedia.org |
| SULT1A1 | Small phenolic compounds, Drugs | Active, but with lower affinity than SULT1E1 | nih.govbio-rad.com |
| SULT1A2 | Simple phenolic compounds, Carcinogens | Contributes to sulfation | nih.govoup.com |
| SULT1A3 | Catecholamines (e.g., dopamine) | Contributes to sulfation | bio-rad.comoup.com |
| SULT1C4 | Estrogenic compounds, Flavonoids | Active, especially in fetal tissues | genecards.orgnih.gov |
| SULT2A1 | Hydroxysteroids (e.g., DHEA), Bile acids | Key for 17-position sulfation | nih.govresearchgate.net |
Substrate Preferences and Catalytic Mechanisms of Sulfotransferases
The catalytic mechanism for all SULTs involves the transfer of a sulfonate group (SO₃⁻) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the substrate. oup.comnih.gov This reaction increases the water solubility of the substrate, typically leading to its inactivation and facilitating excretion. nih.gov
While the general mechanism is conserved, the substrate specificity varies significantly among isoforms, dictated by the structure of their active sites.
SULT1E1 exhibits a high affinity for the phenolic hydroxyl group at the C3 position of the estrogen steroid ring. It has the lowest Kₘ values for catechol estrogens, in the sub-micromolar range, signifying its primary role in their metabolism at low concentrations. nih.govportlandpress.com
SULT1A family (1A1, 1A2, 1A3) shows broader specificity for various phenolic compounds. Their ability to sulfate estrogens is generally lower than SULT1E1. nih.gov
SULT1C4 can sulfonate a range of estrogenic compounds but shows a particularly high affinity for dietary flavonoids. nih.gov
SULT2A1 prefers alicyclic hydroxysteroids like DHEA and pregnenolone. oup.comuniprot.org Its active site can accommodate the steroid nucleus in an orientation that allows for the sulfation of the hydroxyl group at the C17 position, a feature not shared by other major SULTs. nih.govnih.gov
Sulfation of 2-Hydroxyestradiol at the 17-Position
The specific creation of this compound requires the enzymatic targeting of the hydroxyl group at the 17β-position of the 2-hydroxyestradiol molecule. Research points to SULT2A1 as the key enzyme responsible for this specific reaction. nih.gov While several SULTs can sulfonate the phenolic hydroxyl groups on the A-ring of catechol estrogens, SULT2A1 is the only human sulfotransferase identified that forms the 17-sulfate of 17β-estradiol. researchgate.net
A study investigating the influence of the anti-inflammatory drug celecoxib (B62257) on steroid sulfation provided direct evidence for this pathway. nih.gov In vitro experiments with recombinant human SULT2A1 demonstrated that the enzyme catalyzes the sulfation of 2-hydroxyestradiol (2-OH-E2). nih.gov Furthermore, the presence of celecoxib was found to significantly increase the 17β-sulfation of 2-OH-E2, suggesting a conformational change in the enzyme that favors this specific product. nih.gov This highlights the unique capability of SULT2A1 to produce 17-sulfated estrogen metabolites, including the title compound. The chemical synthesis of 2-hydroxyestradiol 17β-sulfate has also been documented for its use as a substrate in enzymatic studies, confirming its biological relevance. jst.go.jp
Tissue-Specific Expression and Activity of Biosynthetic Enzymes
The biological activity of sulfotransferases is highly dependent on their expression levels in different tissues. The distribution of SULT isoforms is not uniform, leading to tissue-specific patterns of estrogen metabolism.
Liver : The liver is a major site of steroid metabolism and expresses a wide range of SULTs at high levels, including SULT1A1, SULT1E1, and SULT2A1. oup.comresearchgate.netresearchgate.net Hepatic SULT2A1 is crucial for metabolizing bile acids and circulating hydroxysteroids. oup.com
Adrenal Gland : SULT2A1 is highly expressed in the adrenal cortex, where it is responsible for the sulfation of DHEA, a precursor to active androgens and estrogens. oup.com
Reproductive Tissues : SULT1E1 is expressed in estrogen-target tissues such as the endometrium, placenta, and mammary gland, where it plays a critical role in regulating local estrogen concentrations. wikipedia.orgresearchgate.net
Gastrointestinal Tract : The gastrointestinal mucosa shows significant expression of SULT1E1 and SULT1A1. nih.govproteinatlas.org
Fetal Tissues : SULT1C4 expression is primarily localized to the developing human fetus, suggesting a role in protecting the fetus from hormonal and xenobiotic compounds from the mother. nih.gov
Table 2: Tissue Distribution of Key Human Sulfotransferase Isoforms
| Isoform | Primary Tissues of Expression | Reference |
|---|---|---|
| SULT1E1 | Liver, Placenta, Endometrium, Gastrointestinal Mucosa, Mammary Gland | researchgate.netproteinatlas.org |
| SULT1A1 | Liver, Large Intestine, Gastrointestinal Mucosa | nih.govproteinatlas.org |
| SULT2A1 | Liver, Adrenal Gland | oup.comoup.com |
| SULT1C4 | Fetal Liver, Fetal Kidney | nih.gov |
Metabolic Fate and Interconversion Pathways
The metabolic journey of 2-hydroxyestradiol (B1664083) 17-sulfate is primarily dictated by a series of enzymatic reactions that govern its transformation and subsequent biological effects. The initial and critical step in its metabolism is the removal of the sulfate (B86663) group, a process that reactivates the molecule for further modifications.
Enzymatic Hydrolysis of Sulfated Estrogens: The Role of Steroid Sulfatase (STS)
Steroid sulfatase (STS) is a pivotal enzyme in steroid metabolism, responsible for the hydrolysis of various steroid sulfates, converting them into their unconjugated, and often biologically active, forms. frontiersin.orgcas.cz This process of desulfation is crucial for regulating the levels of active steroid hormones in various tissues. cas.cznih.gov In the context of 2-hydroxyestradiol 17-sulfate, STS catalyzes the cleavage of the sulfate group at the 17β-position, a reaction that is essential for its subsequent metabolic transformations. frontiersin.org While estradiol (B170435) 17-sulfate is not readily hydrolyzed by steroid sulfatase, the presence of the hydroxyl group at the 2-position may influence its interaction with the enzyme. researchgate.net The activity of STS is a key determinant in the local availability of unconjugated estrogens, which can then exert their biological effects or undergo further metabolism. nih.govbioscientifica.com
Desulfation to 2-Hydroxyestradiol for Further Metabolism
The enzymatic hydrolysis of this compound by STS yields 2-hydroxyestradiol, a catechol estrogen. frontiersin.orgcaymanchem.com This desulfation step is a critical gateway, as it converts the water-soluble, sulfated conjugate back into a lipophilic steroid that can readily interact with other metabolic enzymes. nih.gov The resulting 2-hydroxyestradiol is a metabolite of estradiol with a low affinity for estrogen receptors. caymanchem.comhmdb.ca However, its significance lies in its role as a precursor for further metabolic conversions, particularly O-methylation. caymanchem.com
Further Metabolism of Catechol Estrogens
Once desulfated, 2-hydroxyestradiol enters a metabolic crossroads where it can be further modified, primarily through methylation. This process significantly alters its biological properties and is a key detoxification pathway.
O-Methylation by Catechol-O-Methyltransferase (COMT)
2-Hydroxyestradiol is a prime substrate for the enzyme catechol-O-methyltransferase (COMT). caymanchem.comwikipedia.orgbio-rad.com COMT is a ubiquitous enzyme that plays a crucial role in the methylation of various endogenous and exogenous catechol compounds. nih.govnih.gov The methylation of 2-hydroxyestradiol, catalyzed by COMT, leads to the formation of 2-methoxyestradiol (B1684026). caymanchem.comahajournals.orgahajournals.org This conversion is rapid, with studies in rats showing a short half-life for 2-hydroxyestradiol due to its swift metabolism to 2-methoxyestradiol. caymanchem.com The process of O-methylation is considered a vital physiological mechanism for the detoxification of 2-hydroxyestradiol, as it prevents its oxidation to potentially mutagenic metabolites. nih.gov
| Enzyme | Substrate | Product | Significance |
| Steroid Sulfatase (STS) | This compound | 2-Hydroxyestradiol | Reactivates the molecule for further metabolism by removing the sulfate group. frontiersin.org |
| Catechol-O-Methyltransferase (COMT) | 2-Hydroxyestradiol | 2-Methoxyestradiol | Detoxification pathway that prevents the formation of potentially harmful quinones. caymanchem.comnih.gov |
Formation of Methoxyestrogen Sulfates
Following the O-methylation of 2-hydroxyestradiol to 2-methoxyestradiol, this metabolite can undergo further conjugation, including sulfation. nih.gov Research has indicated the presence of 2-methoxyestradiol 17-sulfate as a metabolite, suggesting that after methylation, the compound can be re-sulfated. ebi.ac.uk This subsequent sulfation would increase its water solubility, facilitating its excretion from the body. nih.gov The formation of methoxyestrogen sulfates represents a terminal step in the metabolic cascade for this particular pathway.
Interplay between Sulfation, Hydroxylation, and Methylation Pathways
The metabolism of estrogens is a complex and tightly regulated process involving a continuous interplay between hydroxylation, sulfation, and methylation. allergyresearchgroup.com The initial hydroxylation of estradiol to form catechol estrogens like 2-hydroxyestradiol is a critical branching point. wikipedia.orgallergyresearchgroup.com This is followed by either conjugation, such as sulfation to form this compound, or methylation by COMT. allergyresearchgroup.com
Sulfation and desulfation act as a reversible switch, controlling the availability of active estrogens for other metabolic enzymes. researchgate.netresearchgate.net The sulfated forms, like this compound, can be considered a transport or reservoir form, which can be reactivated by STS in target tissues. nih.govnih.gov
| Pathway | Key Enzyme(s) | Function |
| Hydroxylation | Cytochrome P450 (CYP) enzymes | Adds a hydroxyl group to estradiol, forming catechol estrogens like 2-hydroxyestradiol. wikipedia.orgallergyresearchgroup.com |
| Sulfation | Sulfotransferases (SULTs) | Adds a sulfate group, increasing water solubility for transport and excretion. nih.govallergyresearchgroup.com |
| Desulfation | Steroid Sulfatase (STS) | Removes the sulfate group, reactivating the estrogen. frontiersin.orgcas.cz |
| Methylation | Catechol-O-Methyltransferase (COMT) | Adds a methyl group to catechol estrogens, a key detoxification step. caymanchem.comnih.gov |
Molecular Interactions and Biological Activities
Estrogen Receptor Binding Characteristics
The biological activities of estrogen metabolites are significantly influenced by their ability to bind to estrogen receptors (ERs). 2-Hydroxyestradiol (B1664083) 17-sulfate is a metabolite of estradiol (B170435), and its interactions with ERα and ERβ are of considerable interest in understanding its physiological roles.
The parent compound, 2-hydroxyestradiol, demonstrates a lower binding affinity for both ERα and ERβ compared to estradiol. hmdb.caiiab.me Specifically, 2-hydroxyestradiol has approximately 7% of the binding affinity of estradiol for ERα and 11% for ERβ. hmdb.ca The presence of a sulfate (B86663) group at the 17-position, as in 2-hydroxyestradiol 17-sulfate, generally leads to a significant reduction in binding affinity for estrogen receptors. bmbreports.org While direct binding affinity data for this compound is not extensively detailed in the provided results, it is established that sulfated estrogens typically exhibit almost no affinity for ERs. bmbreports.org
It is important to note that while the binding affinity is low, this does not equate to a complete lack of biological activity. Some estrogen metabolites with low ER binding affinity can still elicit cellular responses through various signaling pathways. bmbreports.orgahajournals.org
When compared to estradiol, which binds with high and roughly equal affinity to both ERα and ERβ, 2-hydroxyestradiol exhibits a clear preference for neither, though its relative affinity is slightly higher for ERβ. hmdb.caoup.com In contrast, other metabolites show distinct preferences. For instance, estrone (B1671321) and 2-hydroxyestrone (B23517) have a preferential binding affinity for ERα over ERβ. oup.com Conversely, D-ring metabolites like estriol (B74026) (16α-hydroxyestradiol) show a distinct preferential binding affinity for ERβ over ERα. oup.com
Studies on human breast cancer cells have shown that 2-hydroxyestradiol can competitively inhibit the binding of estradiol to both the 4S and 8S isoforms of the estrogen receptor. nih.gov This competitive binding suggests a direct interaction at the receptor level. The inhibitory constants (Ki) were determined to be 0.94 nM for 2-hydroxyestradiol, indicating a significant, albeit lower, affinity compared to estradiol. nih.gov Another catechol estrogen, 4-hydroxyestradiol (B23129), was found to have an even greater relative affinity for the estrogen receptor than estradiol itself. nih.gov
The table below summarizes the relative binding affinities (RBA) of various estrogen metabolites for the estrogen receptor, providing a comparative perspective.
| Compound | Relative Binding Affinity (%) for ERα | Relative Binding Affinity (%) for ERβ |
| Estradiol | 100 | 100 |
| 2-Hydroxyestradiol | ~7 | ~11 |
| Estrone | Preferential for ERα | Lower than ERα |
| 2-Hydroxyestrone | Preferential for ERα | Lower than ERα |
| Estriol (16α-hydroxyestradiol) | Lower than ERβ | Preferential for ERβ |
| 4-Hydroxyestradiol | ~150 (relative to estradiol) | Not Specified |
| Data compiled from multiple sources. hmdb.caoup.comnih.gov |
Affinity for Estrogen Receptor Alpha (ERα) and Beta (ERβ)
Antioxidant Mechanisms and Oxidative Stress Modulation
This compound has been identified as a potent antioxidant, playing a crucial role in mitigating oxidative stress. nih.govontosight.ai Its chemical structure, particularly the catechol moiety, is central to its antioxidant capabilities. jst.go.jp
The antioxidant activity of this compound is largely attributed to its ability to act as a radical scavenger. jst.go.jpscispace.com This property is linked to the strong reducing activity of its catechol structure. jst.go.jpscispace.com In vitro studies have demonstrated that the antioxidative effect of this compound is nearly equivalent to that of free catechol estrogens like 2-hydroxyestradiol and 4-hydroxyestradiol, as well as α-tocopherol. nih.gov
The mechanism of radical scavenging involves the donation of a hydrogen atom from the hydroxyl groups of the catechol ring to neutralize free radicals. nih.gov The stoichiometric factor (n), which represents the number of free radicals scavenged by one molecule of the antioxidant, for 2-hydroxyestradiol was found to be approximately 2 in a system using AIBN as a radical initiator. nih.gov This indicates that one molecule of 2-hydroxyestradiol can effectively neutralize two free radicals.
This compound has been shown to strongly antagonize lipid peroxidation. nih.gov This is a critical function, as lipid peroxidation is a key process in cellular damage caused by oxidative stress. Studies using rat liver microsomes have demonstrated that this compound has a strong inhibitory effect on both ascorbic acid- and NADPH-dependent lipid peroxidation, with an efficacy greater than that of α-tocopherol. jst.go.jp
The inhibitory effect of various estrogens on lipid peroxidation has been compared, with free catechol estrogens like 4-hydroxyestradiol and 2-hydroxyestradiol showing the strongest effects. jst.go.jp this compound also exhibited a potent inhibitory effect, surpassing that of α-tocopherol. jst.go.jp This suggests that even with the sulfate conjugation at the 17-position, the catechol structure remains effective in preventing the propagation of lipid peroxidation. scispace.com
Through its potent antioxidant activities, this compound plays a significant role in maintaining cellular redox homeostasis. ontosight.ai By scavenging free radicals and inhibiting lipid peroxidation, it helps to protect cells from oxidative damage. nih.govjst.go.jp This is particularly important during pregnancy, where there is an increased potential for oxidative stress. nih.govoup.com
The feto-placental unit is suggested to be a key site for the conversion of estradiol 17-sulfate to this compound, which may then act as a crucial antioxidant during pregnancy. nih.gov Lower levels of this compound have been observed in pregnancy-induced hypertension, a condition associated with increased oxidative stress. nih.gov This highlights the potential physiological importance of this compound in protecting against pathologies linked to redox imbalance. The modulation of cellular redox state by estrogen metabolites can have wide-ranging effects on cellular signaling and function. bmbreports.org
Interactions with Other Enzyme Systems
Modulation of Glutathione S-Transferase Activity by Related Estrogen Sulfates
Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of endogenous and exogenous compounds by conjugating them with glutathione. researchgate.net Certain estrogen metabolites have been shown to interact with and modulate the activity of human GSTs. researchgate.net While direct studies on this compound are limited, research on related equine estrogen metabolites, such as 4-hydroxyequilenin, demonstrates that these compounds can inhibit human GSTs. researchgate.net
The mechanism of inhibition can involve both covalent modification of the enzyme and oxidative damage. acs.org For example, the catechol metabolite of an equine estrogen, 4-hydroxyequilenin, has been shown to inactivate human GST P1-1 through both covalent binding to cysteine residues and by causing oxidative damage that leads to the formation of disulfide bonds within the protein. acs.org The reactivity of different cysteine residues within the enzyme varies, with some being more susceptible to modification than others. acs.org
The modulation of GST activity by estrogen metabolites is significant as GSTs play a role in cellular protection against cytotoxic substances and are also implicated in the development of resistance to chemotherapy in cancer cells. researchgate.net The inhibition of GSTs by certain compounds is being explored as a strategy to enhance the efficacy of anticancer drugs. researchgate.net Furthermore, GSTs are involved in the regulation of signaling pathways, and some isoforms like GSTP1-1 can modulate estrogen receptor α signaling. researchgate.net Estrogen replacement therapy has been shown to influence the expression of antioxidant enzymes, including GST, highlighting the interplay between sex hormones and the cellular antioxidant defense system. nih.gov
Cellular and Molecular Signaling Pathways
Effects on G Protein-Coupled Estrogen Receptor 1 (GPER/GPR30) in Model Organisms
The G protein-coupled estrogen receptor 1 (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. nih.govsemanticscholar.org Research in model organisms, particularly zebrafish, has shed light on the interaction of 2-hydroxyestradiol with GPER. oup.com
In zebrafish, 2-hydroxyestradiol-17β has been identified as a GPER antagonist. oup.com It effectively competes with estradiol (E2) for binding to the zebrafish GPER. oup.com This antagonistic action has functional consequences. For instance, while E2 acts through GPER to maintain high levels of cyclic AMP (cAMP) and thus keep oocytes in meiotic arrest, 2-hydroxyestradiol opposes this action. oup.com By blocking the GPER-dependent inhibitory effects of E2, 2-hydroxyestradiol leads to a reduction in cAMP levels and promotes the resumption of oocyte maturation. oup.com The stimulatory effect of 2-hydroxyestradiol on oocyte maturation can be blocked by a GPER-specific antibody, further confirming that its action is mediated through this receptor. oup.com
The production of 2-hydroxyestradiol in zebrafish ovaries is upregulated by gonadotropin treatment, which coincides with the onset of oocyte maturation, suggesting a physiological role for this catecholestrogen in regulating this process. oup.com GPER itself is expressed in various tissues, including the heart and lungs, and is involved in mediating cardioprotective effects and inhibiting the proliferation of vascular smooth muscle cells. frontiersin.org The interaction of estrogen metabolites like 2-hydroxyestradiol with GPER highlights a complex signaling network that can finely tune cellular responses to estrogens, distinct from the classical nuclear estrogen receptors. nih.govoup.com
Modulation of Cell Cycle and Proliferation-Related Processes at the Molecular Level
2-Hydroxyestradiol has been shown to influence cell cycle progression and proliferation, although its effects can be cell-type specific and concentration-dependent. clinexprheumatol.orgscispace.com In some cell types, such as human monocytes and certain ovarian cancer cell lines, 2-hydroxyestradiol has demonstrated proliferative effects. clinexprheumatol.orgnih.gov For example, in cultured human monocytes, 2-hydroxyestradiol induced a strong proliferative effect at various tested concentrations. clinexprheumatol.org Similarly, it stimulated the proliferation of immortalized ovarian surface epithelial (IOSE-385) and ovarian cancer (OVCAR-3) cells. nih.gov
Conversely, the metabolite of 2-hydroxyestradiol, 2-methoxyestradiol (B1684026), often exhibits anti-proliferative effects. scispace.com In MCF-7 breast cancer cells, 2-hydroxyestradiol was found to be a more potent mitogen than its parent compound, estradiol, enhancing cell growth. scispace.com In contrast, 2-methoxyestradiol acted as a cytostatic agent in these cells. scispace.com The proliferative effects of estrogens and their metabolites are often linked to the modulation of cell cycle regulatory proteins. researchgate.net Estrogens can induce the expression of early genes involved in the G0/G1 phase transition and trigger the progression from G1 to S phase by modulating the expression of key proteins like cyclin D1. researchgate.net
The signaling pathways involved in these proliferative responses are complex. While some effects are mediated through classical estrogen receptors, 2-hydroxyestradiol can also act independently of these receptors. nih.gov For instance, the proliferative effects of 2-hydroxyestradiol on certain ovarian cancer cells were found to be ER-independent. nih.gov Furthermore, 2-hydroxyestradiol can influence signaling cascades, though its effects can be distinct from other modulators. In the context of overcoming chemoresistance in ovarian cancer cells, 2-hydroxyestradiol was effective in an ERK1/2-independent fashion. mdpi.com
Table 2: Summary of 2-Hydroxyestradiol's Effects on Cell Cycle and Proliferation
| Cell Type | Effect | Molecular/Signaling Aspects |
|---|---|---|
| Human Monocytes | Proliferative | Dose-dependent increase in cell number. clinexprheumatol.org |
| Ovarian Cancer Cells (IOSE-385, OVCAR-3) | Proliferative | Estrogen Receptor (ER)-independent stimulation of proliferation. nih.gov |
| MCF-7 Breast Cancer Cells | Mitogenic (pro-proliferative) | Enhanced cell growth compared to estradiol; enhanced protein synthesis during G2/M transition. scispace.com |
| Ovarian Cancer Cells (in co-culture with MSC) | Overcomes Chemoresistance | Restores platinum drug sensitivity in an ERK1/2-independent manner. mdpi.com |
Analytical Methodologies for Research and Quantification
Sample Preparation Strategies for Biological Matrices
The initial and most critical step in the analysis of 2-Hydroxyestradiol (B1664083) 17-sulfate from biological matrices like serum, plasma, and urine is sample preparation. nih.govnih.gov The primary goals are to isolate the analyte from the complex sample matrix, remove interfering compounds, and concentrate the analyte to a level suitable for detection. dphen1.com
Solid-Phase Extraction (SPE) is a widely used technique for the extraction of estrogens and their conjugates from aqueous samples. dphen1.comnih.gov It offers advantages such as high recovery, effective removal of interferences, and the ability to process large sample volumes. dphen1.com For sulfated estrogens, SPE cartridges with various sorbents are employed. A common choice is the Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge, which can retain a broad range of compounds. dphen1.comresearchgate.net The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analyte with an appropriate solvent. dphen1.com In some protocols, a dual-cartridge system, such as combining an Oasis HLB with a Sep-Pak Plus NH2 cartridge, can be used to further reduce interferences. dphen1.com
Liquid-Liquid Extraction (LLE) is another common method for extracting estrogens from biological fluids. mdpi.com This technique involves partitioning the analyte between two immiscible liquid phases. The choice of solvent is critical for efficient extraction. Solvents like dichloromethane (B109758) have been utilized for the extraction of estrogen metabolites. mdpi.comscribd.com LLE is often employed after an initial hydrolysis step to cleave the sulfate (B86663) group, allowing the resulting free estrogen to be extracted into an organic solvent. nih.gov
For the direct analysis of intact sulfated estrogens, specific extraction procedures are necessary. For instance, after incubation, a sample can be passed through an Oasis WAX cartridge. The cartridge is then washed, and the steroid-containing fraction is eluted with a mixture of ammonium (B1175870) hydroxide, methanol (B129727), and acetonitrile. jst.go.jp
Derivatization is a chemical modification process used to improve the analytical properties of a compound, particularly for gas chromatography (GC) and mass spectrometry (MS) analysis. researchgate.netresearchgate.net For estrogens, derivatization can enhance volatility, improve chromatographic separation, and increase ionization efficiency, leading to higher sensitivity. nih.govresearchgate.net
For Gas Chromatography (GC) analysis, derivatization is often essential. A common approach for estrogen sulfates involves a two-step process. First, the sulfate conjugate is cleaved (deconjugation) through acid solvolysis or enzymatic hydrolysis. researchgate.net The resulting free estrogen is then derivatized. Silylation is a frequent derivatization method, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). researchgate.netresearchgate.net This process converts the hydroxyl groups to trimethylsilyl (B98337) ethers, which are more volatile and thermally stable. researchgate.net It has been shown that some estrogen sulfates can be directly derivatized without a prior deconjugation step. researchgate.netresearchgate.net Another approach involves forming pentafluorobenzyl (PFB) derivatives, which are highly sensitive in negative ion chemical ionization (NCI) mode. shimadzu.co.kr
For Liquid Chromatography-Mass Spectrometry (LC-MS) , derivatization can significantly enhance ionization efficiency. Dansyl chloride is a common derivatization reagent that reacts with the phenolic hydroxyl group of estrogens, introducing a readily ionizable group. nih.govmdpi.comnih.gov This is particularly useful for improving sensitivity in positive ion mode ESI-MS. acs.org
Table 1: Derivatization Reagents and their Applications in Estrogen Analysis
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose | Reference |
|---|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Hydroxyl groups | GC-MS | Increases volatility and thermal stability | researchgate.netresearchgate.net |
| Pentafluorobenzyl (PFB) bromide | Phenolic hydroxyl group | GC-NCI-MS | Enhances sensitivity in negative ion chemical ionization mode | shimadzu.co.kr |
| Dansyl chloride | Phenolic hydroxyl group | HPLC-FLD, LC-MS | Improves fluorescence detection and ionization efficiency | nih.govmdpi.comnih.gov |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Hydroxyl groups | GC-MS | Forms stable TBDMS derivatives | researchgate.net |
Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Chromatographic Separation Techniques
Chromatography is essential for separating 2-Hydroxyestradiol 17-sulfate from other structurally similar estrogens and endogenous compounds present in the biological extract.
High-Performance Liquid Chromatography (HPLC) is the most common separation technique for the analysis of estrogens and their conjugates. nih.govdphen1.comnih.gov Reversed-phase HPLC is particularly well-suited for this purpose. nih.gov
A simple and effective HPLC method for the direct analysis of this compound has been established using a reversed-phase ODS SIL column. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or ammonium phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. jst.go.jpnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve better separation of a wide range of estrogen metabolites. nih.govmdpi.com For instance, a linear gradient of methanol in a formic acid-water mobile phase can be used. nih.gov
The choice of column and mobile phase composition is critical for resolving closely related estrogen isomers. For example, a C18 column is frequently used for the separation of various estrogen metabolites. nih.gov
Table 2: HPLC Methods for Estrogen Analysis
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| This compound | ODS SIL | 50 mM acetate buffer (pH 5.0) -- methanol (3:2, v/v) | Electrochemical | nih.gov |
| Estradiol (B170435) and metabolites | Poroshell 120 EC-C18 | Gradient of water with 0.1% formic acid and methanol | Fluorescence (after dansyl derivatization) | mdpi.com |
| 15 Estrogen Metabolites | C18 Synergi Hydro-RP | Gradient of methanol and 0.1% (v/v) formic acid in water | Tandem MS | nih.gov |
| Conjugated and free estrogens | Mightysil RP-18GP | Ammonium phosphate buffer (pH 3.0) with methanol | Electrochemical | jst.go.jp |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of estrogens. researchgate.netresearchgate.netresearchgate.net However, due to the low volatility of estrogens, derivatization is a mandatory step. researchgate.netresearchgate.net
After derivatization to form more volatile compounds like trimethylsilyl ethers, the sample is injected into the GC system. researchgate.net Separation is achieved on a capillary column, such as a fused silica (B1680970) column (e.g., HP5-MS). researchgate.net The oven temperature is programmed to ramp up during the analysis to elute compounds with different boiling points at different times. researchgate.net This allows for the separation of a complex mixture of estrogen metabolites.
While highly effective, GC-based methods often require more extensive sample preparation, including a deconjugation step for sulfated estrogens, compared to direct HPLC analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC)
Spectrometric and Immunoanalytical Detection Methods
Following chromatographic separation, a sensitive and selective detection method is required to quantify this compound.
Mass Spectrometry (MS) , especially tandem mass spectrometry (MS/MS), is the gold standard for the quantification of estrogens due to its high sensitivity and specificity. dphen1.comnih.govmst.dk It can be coupled with either HPLC (LC-MS/MS) or GC (GC-MS/MS). nih.gov LC-MS/MS allows for the direct analysis of intact sulfated estrogens in negative ion mode without the need for deconjugation or derivatization. nih.gov This approach simplifies sample preparation and provides high specificity. In tandem MS, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored for quantification, which significantly reduces background noise and enhances selectivity. researchgate.net
Electrochemical Detection (ECD) is another sensitive method that has been successfully used for the detection of this compound following HPLC separation. nih.gov This method is based on the electrochemical properties of the analyte. The catechol structure of 2-hydroxyestrogens makes them amenable to electrochemical detection. nih.gov
Fluorescence Detection (FLD) can be employed after derivatization with a fluorescent tag like dansyl chloride. mdpi.com This method offers high sensitivity for the quantification of estrogens. nih.gov
Immunoassays , such as Radioimmunoassay (RIA) and Enzyme Immunoassay (EIA), are also available for the measurement of estrogen metabolites. nih.govnih.govresearchgate.net A specific radioimmunoassay has been developed for the direct measurement of this compound in serum without the need for hydrolysis. nih.gov This method utilizes an antibody raised against a this compound-bovine serum albumin conjugate. capes.gov.br While immunoassays can be rapid and sensitive, they may sometimes suffer from cross-reactivity with other structurally related steroids, which can affect their specificity. acs.orgsintmaria.be
Electrochemical Detection (ECD)
High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) is a highly specific and sensitive method for the quantification of catechol estrogens, including this compound. This technique leverages the electrochemical properties of the catechol group, which is readily oxidized at a specific potential.
A simple and effective method for assaying the 2-hydroxylation enzyme of estradiol 17-sulfate in rat liver microsomes was established using reversed-phase HPLC with ECD. nih.gov This method involved monitoring the electrical potential at +1.1 V against a silver/silver chloride reference electrode. nih.gov A linear relationship was demonstrated between the injected amount of this compound (in the range of 5-50 ng) and the resulting peak height on the chromatogram, allowing for the determination of kinetic parameters of the estradiol 17-sulfate 2-hydroxylase enzyme. nih.gov
The utility of HPLC-ECD has been further demonstrated in the separation and detection of various catechol estrogen monoglucuronides and monosulfates. tandfonline.com The inherent specificity of ECD for catechol estrogens makes it a valuable tool. acs.org This method has also been used to validate results obtained by other techniques, such as radioimmunoassay. For instance, urinary concentrations of this compound measured by RIA showed a strong correlation (r = 0.96) with those measured by HPLC-ECD, confirming the reliability of the immunoassay for specific applications. nih.gov The activities of enzymes responsible for the 2- and 4-hydroxylation of estradiol 17-sulfate in different rat tissues have been successfully measured by quantifying the formation of this compound and 4-hydroxyestradiol (B23129) 17-sulfate using HPLC with ECD. nih.gov
Mass Spectrometry (MS and Tandem MS/MS)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and operated in tandem mode (MS/MS), has become the gold standard for the quantification of steroids, including estrogen metabolites. nih.gov LC-MS/MS methods offer high sensitivity and specificity, allowing for the simultaneous measurement of multiple estrogen metabolites from a single, small-volume sample. nih.govaacrjournals.orgnih.gov
For the analysis of estrogen metabolites like 2-hydroxyestradiol, which are often present in biological fluids as sulfate and glucuronide conjugates, a hydrolysis step is typically included in the sample preparation. nih.govaacrjournals.orgnih.govlongdom.org This is commonly achieved using enzymes like β-glucuronidase/sulfatase from Helix pomatia. nih.govnih.gov Following hydrolysis, the unconjugated estrogens are extracted, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.govaacrjournals.orgnih.gov
To enhance ionization efficiency and thus improve the sensitivity of the assay, a derivatization step is frequently employed. nih.govaacrjournals.org Dansyl chloride is a common derivatizing agent that allows for the detection of estrogens at very low concentrations. nih.govaacrjournals.org The use of stable isotope-labeled internal standards, such as deuterated forms of the analytes, is crucial for accurate quantification, as it corrects for variations during sample preparation and analysis. nih.govnih.gov
LC-MS/MS methods are characterized by their specificity, which is achieved by monitoring specific precursor-to-product ion transitions in a process known as multiple reaction monitoring (MRM). acs.orgresearchgate.net This allows for the clear identification and distinction of various estrogens, even isomers, based on their unique retention times and mass transitions. nih.gov Such methods have been developed to measure a panel of up to 15 estrogens and their metabolites simultaneously in urine and serum. nih.govlongdom.orgaacrjournals.org While many methods focus on measuring the hydrolyzed form (2-hydroxyestradiol), the analysis of the intact sulfate conjugate is also possible, though it can be hampered by the limited availability of authentic standards for all estrogen conjugates. nih.govsemanticscholar.org
Radioimmunoassay (RIA) and Considerations for Specificity and Cross-Reactivity
Radioimmunoassay (RIA) represents another method used for the quantification of this compound. Direct RIAs, which measure the compound without prior hydrolysis, have been developed to determine its concentration in biological fluids like serum and urine. nih.govnih.gov For example, a direct RIA was used to measure serum levels of this compound during pregnancy, revealing significantly lower concentrations in pregnancies complicated by pregnancy-induced hypertension. nih.gov Similarly, an RIA was used to measure urinary levels of the compound, showing an increase throughout gestation. nih.gov
Despite its application, the use of immunoassays for steroid measurement, including estrogens and their metabolites, is associated with significant concerns regarding specificity. aacrjournals.orgoup.com A major limitation of RIAs is the potential for cross-reactivity, where the antibody binds to metabolites that are structurally similar to the target analyte. aacrjournals.orgnih.gov Estrogen metabolism is complex, yielding over 100 different metabolites. aacrjournals.orgnih.gov Conjugated estrogens, such as estrone (B1671321) sulfate, are present in circulation at concentrations that can be orders of magnitude higher than their unconjugated counterparts. researchgate.net Consequently, even a low percentage of cross-reactivity with these abundant metabolites can lead to a significant overestimation of the target analyte's concentration. aacrjournals.orgresearchgate.net
Studies comparing RIA with more specific methods like GC-MS/MS or LC-MS/MS have consistently shown that immunoassays tend to report higher steroid concentrations. nih.govaacrjournals.orgresearchgate.net This discrepancy is particularly pronounced at the low concentrations typical of postmenopausal women or men. nih.govresearchgate.net The lack of specificity can obscure true biological differences and lead to misinterpretation of data. aacrjournals.org While purification steps like extraction and chromatography can be incorporated prior to RIA to remove interfering metabolites and improve specificity, this adds complexity and time to the assay. aacrjournals.orgnih.gov Therefore, while RIAs for this compound exist, the data must be interpreted with caution, fully considering the potential for significant cross-reactivity and the validation against a reference method like mass spectrometry. nih.govsemanticscholar.org
Quantification and Validation Parameters for Research Studies
The validation of any analytical method is essential to ensure the reliability and accuracy of research findings. For studies involving the quantification of this compound, a comprehensive set of validation parameters must be established. These parameters are generally applicable across different analytical platforms, including HPLC-ECD and LC-MS/MS. unito.it
Key validation parameters include:
Linearity: This establishes the range over which the assay response is directly proportional to the analyte concentration. Calibration curves are generated using a series of standards, and the coefficient of determination (r²) is calculated, with a value of >0.99 typically being required. longdom.org
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control samples at different concentrations and is expressed as percent bias or percent recovery. unito.itlongdom.org
Precision: This describes the degree of agreement among repeated measurements of the same sample. It is evaluated as intra-day precision (repeatability) and inter-day precision (intermediate precision) and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). acs.orgunito.it
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. unito.itlongdom.orgnih.gov
Specificity and Selectivity: This is the ability of the method to measure the intended analyte without interference from other components in the sample matrix, such as other metabolites. unito.it
Recovery: This parameter assesses the efficiency of the extraction process by comparing the amount of analyte measured in a processed sample to the amount in an un-processed standard. acs.orgunito.it
The following table summarizes typical validation parameters reported in the literature for analytical methods used to quantify estrogen metabolites, which are indicative of the performance expected for a validated this compound assay.
| Parameter | LC-MS/MS Methods | HPLC-ECD Methods | Source |
| Linearity (r²) | >0.98 | Linear for 5-50 ng | nih.gov, acs.org |
| LOD | 0.18-0.30 ng/mL (for various catecholestrogens) | - | nih.gov |
| LOQ | 0.23-0.92 ng/mL (for various catecholestrogens); 5.3-71.1 pg/mL (for various estrogens) | 2 pg on column | nih.gov, nih.gov, longdom.org |
| Accuracy (% Recovery / % Bias) | 91.7-109.8% (inter-day) | - | longdom.org |
| Precision (%RSD / %CV) | ≤10% (overall CVs) | - | nih.gov |
| Extraction Recovery | 71% to 110% | - | acs.org |
These parameters ensure that the analytical method is robust, reliable, and fit for the purpose of accurately quantifying this compound in research settings. acs.orglongdom.orgnih.gov
Comparative Biochemistry and Physiological Implications
Comparison with 2-Hydroxyestradiol (B1664083) (Unsulfated Form) in Biological Activity and Metabolism
The sulfation of 2-hydroxyestradiol at the 17-position significantly alters its biological activity and metabolic fate compared to its unsulfated counterpart, 2-hydroxyestradiol. While both are metabolites of estradiol (B170435), their physiological roles and interactions within the body show notable differences.
Biological Activity: 2-hydroxyestradiol, a catechol estrogen, is known for its antioxidant properties. physiology.org In vitro studies have demonstrated that the antioxidative effect of 2-hydroxyestradiol 17-sulfate is nearly equivalent to that of free catechol estrogens like 2-hydroxyestradiol and 4-hydroxyestradiol (B23129), as well as α-tocopherol. nih.gov This suggests that the addition of a sulfate (B86663) group does not diminish its capacity to counteract oxidative stress. nih.gov However, 2-hydroxyestradiol itself is considered to have weak estrogenic activity and can even act as an antiestrogen (B12405530) by antagonizing the effects of the more potent estradiol. aacrjournals.orgahajournals.org The sulfated form, this compound, is generally considered biologically inactive in terms of estrogen receptor binding, a common characteristic of sulfated steroids. nih.gov
Metabolism and Clearance: A key distinction lies in their metabolic clearance rates. The unsulfated 2-hydroxyestradiol has a rapid metabolic clearance rate and a low plasma concentration, which may limit its systemic effects. jst.go.jp In contrast, sulfation generally increases the water solubility of estrogens, facilitating their excretion, but can also prolong their half-life in circulation, creating a reservoir of potential hormone precursors. nih.gov Studies in rats have shown that the metabolic clearance rate of this compound is significantly higher than that of estradiol 17-sulfate, indicating a relatively rapid turnover for the sulfated catechol estrogen. nih.gov
The formation of these two compounds also involves different enzymatic pathways. While both originate from estradiol, the 2-hydroxylation is catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP1A1, CYP1A2, and CYP3A4. imrpress.comiiab.me Subsequent sulfation to form this compound is carried out by sulfotransferase enzymes (SULTs). imrpress.com Interestingly, studies with recombinant human CYP isoforms have shown that estradiol 17-sulfate is a better substrate for 2-hydroxylation by CYP2C8 and CYP2C9 than estradiol itself, suggesting a potentially distinct pathway for the direct formation of this compound from estradiol 17-sulfate. jst.go.jpnih.gov This differing substrate preference among CYP enzymes for sulfated versus unsulfated estrogens hints at distinct regulatory mechanisms and physiological roles for 2-hydroxyestradiol and its sulfated conjugate. jst.go.jpnih.gov
Comparison with Other Sulfated Estrogens (e.g., Estradiol 17-Sulfate, Estrone (B1671321) Sulfate)
This compound is one of several sulfated estrogens circulating in the body, each with unique metabolic origins and potential physiological functions. The most abundant of these is estrone sulfate, which acts as a large reservoir for the formation of more active estrogens. nih.gov
Metabolic Precursors and Pathways: Estrone sulfate is formed from estrone through the action of sulfotransferases and can be converted back to estrone by steroid sulfatase, and then to the potent estradiol. uni-stuttgart.deimmunotech.cz Estradiol 17-sulfate is another significant sulfated estrogen. Research indicates that estradiol 17-sulfate can serve as a direct precursor for this compound. nih.gov This conversion is catalyzed by specific cytochrome P450 enzymes, with CYP2C8 and CYP2C9 showing a higher efficiency in 2-hydroxylating estradiol 17-sulfate compared to estradiol. jst.go.jpnih.gov This suggests a dedicated metabolic route for the production of this specific catechol estrogen sulfate.
Biological Activity: While most sulfated estrogens are considered biologically inactive and are primarily involved in transport and elimination, this compound stands out due to its potent antioxidant activity. nih.gov This contrasts with estrone sulfate and estradiol 17-sulfate, which are not primarily recognized for their antioxidant properties but rather as pro-hormones. physiology.org The unique antioxidant capacity of this compound suggests a specialized protective role, particularly in environments with high oxidative stress.
Metabolic Clearance: The metabolic clearance rates of these sulfated estrogens also differ. In rats, the metabolic clearance rate of this compound was found to be considerably higher than that of estradiol 17-sulfate, suggesting a more rapid turnover and potentially more localized or transient effects. nih.gov
Role in Specific Physiological Contexts Related to Oxidative Balance (e.g., Placental Antioxidant Function)
A primary and well-documented role of this compound is its function as a potent antioxidant, particularly within the fetoplacental unit during pregnancy. nih.govnih.gov This specialized function is crucial for maintaining a healthy pregnancy and protecting against conditions associated with increased oxidative stress, such as preeclampsia. nih.govoup.com
Placental Production and Antioxidant Defense: The placenta is a key site for the synthesis of this compound. nih.gov It is produced from its precursor, estradiol 17-sulfate, which is derived from fetal testosterone (B1683101) sulfate. nih.gov This metabolic pathway within the fetoplacental unit highlights a cooperative effort between the fetus and the placenta to generate this protective compound. nih.gov The antioxidant activity of this compound is comparable to that of α-tocopherol and free catechol estrogens. nih.govnih.gov Its ability to strongly antagonize lipid peroxidation is thought to be a critical defense mechanism against the oxidative stress inherent in pregnancy. nih.gov
Clinical Relevance in Pregnancy: The physiological importance of this compound is underscored by its serum levels during pregnancy. Serum concentrations of this compound increase significantly as gestation progresses. nih.gov Furthermore, levels of this compound in the umbilical arteries are notably higher than in the maternal peripheral veins, supporting its origin in the fetoplacental unit. nih.gov In cases of pregnancy-induced hypertension (preeclampsia), a condition linked to placental oxidative stress, serum levels of this compound are significantly lower than in normal pregnancies. nih.gov Urinary concentrations of this compound also rise throughout a healthy pregnancy and are markedly lower in preeclamptic women. oup.com These findings strongly suggest that this compound plays a vital role in maintaining the oxidative balance necessary for a healthy pregnancy and that its deficiency may contribute to the pathophysiology of preeclampsia. nih.govoup.com
Genetic Polymorphisms in Estrogen-Metabolizing Enzymes and Their Impact on Metabolic Profiles
The metabolism of estrogens, including the formation and breakdown of 2-hydroxyestradiol and its sulfated conjugate, is significantly influenced by genetic variations in the enzymes responsible for these processes. Polymorphisms in genes encoding for cytochrome P450 (CYP) enzymes, catechol-O-methyltransferase (COMT), and sulfotransferases (SULTs) can alter enzyme activity, leading to different metabolic profiles and potentially impacting an individual's susceptibility to certain conditions. nih.govimrpress.com
CYP Enzymes: The initial 2-hydroxylation of estradiol is primarily carried out by CYP1A1, CYP1A2, and CYP3A4. imrpress.compharmgkb.org Genetic polymorphisms in these CYP genes can affect the rate of 2-hydroxyestradiol formation. researchgate.net For instance, certain variants of CYP1A1 have been associated with altered estrogen metabolism. researchgate.net Furthermore, as CYP2C8 and CYP2C9 are involved in the 2-hydroxylation of estradiol 17-sulfate, polymorphisms in these genes could directly influence the levels of this compound. jst.go.jpnih.gov
COMT: The enzyme catechol-O-methyltransferase (COMT) is responsible for the methylation of catechol estrogens like 2-hydroxyestradiol, a key step in their inactivation and elimination. imrpress.com A well-studied polymorphism in the COMT gene (Val158Met) results in a significant difference in enzyme activity. imrpress.comnih.gov Individuals with the low-activity (Met/Met) genotype have a reduced capacity to methylate catechol estrogens, which can lead to higher circulating levels of these compounds. imrpress.comnih.gov This, in turn, could affect the substrate pool available for sulfation.
SULTs: Sulfotransferases, such as SULT1A1 and SULT1E1, are responsible for the sulfation of estrogens and their metabolites. nih.govimrpress.com Genetic polymorphisms in the SULT1A1 gene are known to alter enzyme activity. nih.gov The SULT1A1*2 variant, for example, exhibits lower activity, which could lead to a decreased rate of sulfation for both estradiol and 2-hydroxyestradiol, thereby altering the ratio of free to sulfated estrogens. nih.gov The interplay between polymorphisms in COMT and SULT genes can create complex metabolic phenotypes, influencing the balance between methylation and sulfation pathways for catechol estrogens and potentially impacting health outcomes. aacrjournals.org
Future Research Directions and Theoretical Perspectives
Elucidating Uncharacterized Metabolic Pathways and Enzymes
The metabolic pathways of estrogens are complex, involving hydroxylation, methylation, and conjugation reactions. While it is known that 2-Hydroxyestradiol (B1664083) 17-sulfate is a metabolite of estradiol (B170435), further research is needed to fully delineate all contributing enzymatic processes.
Formation: The creation of 2-Hydroxyestradiol 17-sulfate can occur via two primary sequences. First, estradiol can be hydroxylated to form 2-hydroxyestradiol, which is then sulfated. nih.gov Alternatively, estradiol 17-sulfate can undergo 2-hydroxylation. jst.go.jpnih.gov
Hydroxylation: Cytochrome P450 (CYP) enzymes are responsible for the hydroxylation of estrogens. nih.gov Studies using human liver microsomes have implicated CYP2C8 and CYP2C9 as the primary isoforms involved in the 2-hydroxylation of estradiol 17-sulfate to form this compound. jst.go.jp Other CYP isoforms like CYP1A1, CYP1A2, and CYP1B1 are also known to hydroxylate estrogens, but their specific roles in the direct hydroxylation of estradiol 17-sulfate require more detailed investigation. jst.go.jpahajournals.org
Sulfation: Sulfotransferase (SULT) enzymes catalyze the addition of a sulfate (B86663) group. nih.govresearchgate.net SULT1E1 exhibits a very high affinity for catechol estrogens like 2-hydroxyestradiol. nih.gov SULT2A1 is the only human sulfotransferase identified that can form the 17-sulfate of 17β-estradiol, although it primarily creates estradiol-3-sulfate. researchgate.net The specific SULT isoforms responsible for the sulfation of 2-hydroxyestradiol at the 17-position, particularly in various tissues, are not fully characterized.
Degradation and Further Metabolism: The pathways for the breakdown or further modification of this compound are largely uncharacterized.
Desulfation: Steroid sulfatase (STS) is an enzyme that removes sulfate groups from steroid sulfates, converting them back into their active forms. oup.comnih.gov Future research should investigate the potential for this compound to act as a substrate for STS, which would release 2-hydroxyestradiol. This "cycling" between sulfated and free forms could be a mechanism for regulating local concentrations of active catechol estrogens. researchgate.net
Methylation: Catechol-O-methyltransferase (COMT) can methylate catechol estrogens, which is generally considered an inactivation and detoxification step. nih.govzrtlab.com It is plausible that if this compound is first desulfated, the resulting 2-hydroxyestradiol could then be a substrate for COMT. pnas.org Direct methylation of the sulfated compound is a theoretical possibility that remains to be explored.
A summary of enzymes potentially involved in the metabolism of this compound is presented below.
| Enzyme Family | Specific Enzyme (Isoform) | Potential Role in this compound Metabolism | Citation |
| Cytochrome P450 (CYP) | CYP2C8, CYP2C9 | 2-hydroxylation of estradiol 17-sulfate | jst.go.jp |
| CYP1A1, CYP1B1 | Hydroxylation of estrogens to form catechol estrogens | nih.govahajournals.org | |
| Sulfotransferase (SULT) | SULT1E1 | Sulfation of 2-hydroxyestradiol | nih.gov |
| SULT2A1 | Formation of estradiol-17-sulfate | researchgate.net | |
| Steroid Sulfatase (STS) | STS | Potential desulfation of this compound | researchgate.netoup.comnih.gov |
| Catechol-O-methyltransferase (COMT) | COMT | Potential methylation of the desulfated metabolite (2-hydroxyestradiol) | nih.govzrtlab.com |
Investigation of Novel Molecular Targets and Interaction Mechanisms
The biological activity of this compound is not well understood, primarily because sulfated estrogens are generally considered to have low affinity for classical nuclear estrogen receptors (ERα and ERβ). oup.com This suggests that its effects may be mediated through alternative targets or mechanisms.
G Protein-Coupled Estrogen Receptor (GPER): Research in zebrafish has shown that the non-sulfated precursor, 2-hydroxyestradiol, can act as an antagonist to the G protein-coupled estrogen receptor 1 (GPER). oup.com This interaction promotes the resumption of oocyte meiosis by blocking the inhibitory effects of estradiol. oup.com It is a critical area of future research to determine if this compound itself, or its potential desulfated form, can interact with GPER in mammalian systems and what the physiological consequences of such an interaction would be.
Enzyme Modulation: The precursor, 2-hydroxyestradiol, is known to compete with catecholamines for the enzyme catechol-O-methyltransferase (COMT). While this compound is likely inactive in this regard due to the sulfate group, its role as a potential reservoir that can release 2-hydroxyestradiol upon desulfation warrants investigation. researchgate.net This could represent an indirect mechanism for modulating catecholamine pathways.
Antioxidant Properties: A potential role for this compound as a placental antioxidant during pregnancy has been proposed. jst.go.jp The catechol structure of its non-sulfated parent compound is similar to other antioxidants. Future studies should aim to directly assess the antioxidant capacity of this compound and elucidate the biochemical mechanisms behind this potential protective function.
AMP-activated Protein Kinase (AMPK) Pathway: Estradiol can activate AMPK in skeletal muscle, a key regulator of cellular energy metabolism. nih.gov Intriguingly, this activation appears to involve a dual mechanism: one via the estrogen receptor and another through its metabolite, 2-hydroxyestradiol, which does not bind to the receptor. nih.gov This raises the question of whether this compound can influence this pathway, either directly or by serving as a precursor for 2-hydroxyestradiol.
Advanced Analytical Method Development for Enhanced Sensitivity and Specificity
Accurate measurement of this compound in biological samples is essential for understanding its physiological and pathological roles. However, its low circulating concentrations present a significant analytical challenge.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for the sensitive and specific quantification of steroid metabolites. nih.govsemanticscholar.orgaacrjournals.org Methods have been developed to simultaneously measure multiple estrogens and their metabolites in urine and serum. nih.govsemanticscholar.org Future development should focus on further increasing sensitivity to accurately measure levels in tissues with very low concentrations, such as the brain. nih.gov
Derivatization: To enhance sensitivity in LC-MS/MS, derivatization of estrogens with reagents like dansyl chloride is often employed. nih.govaacrjournals.org This process improves ionization efficiency, allowing for lower limits of detection. nih.gov Research into novel derivatization agents and optimization of reaction conditions could further push the boundaries of detection.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD): This technique has also been successfully used to assay for this compound and measure the activity of the enzymes that produce it. nih.govnih.gov While robust, it may lack the specificity of tandem mass spectrometry for complex biological matrices.
The table below compares key aspects of current and developing analytical techniques.
| Analytical Technique | Principle | Advantages | Future Directions for this compound | Citation |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection of parent and fragment ions. | High sensitivity and specificity; allows for simultaneous measurement of multiple metabolites. | Improving sensitivity for low-volume/low-concentration samples (e.g., brain tissue); optimizing sample preparation and derivatization. | nih.govsemanticscholar.orgaacrjournals.orgnih.gov |
| HPLC-ECD | Separation by liquid chromatography followed by detection based on the compound's electrochemical properties. | Good sensitivity for electrochemically active compounds like catechol estrogens. | Integration with more specific detectors; simplification of sample preparation. | nih.govnih.gov |
| Immunoassays | Utilizes specific antibodies to detect the target molecule. | High throughput and suitability for clinical labs. | Development of highly specific monoclonal antibodies for this compound to minimize cross-reactivity. | capes.gov.br |
Computational Modeling of Interactions and Pathways
In silico approaches, such as molecular docking and kinetic modeling, offer powerful theoretical tools to predict and understand the behavior of metabolites like this compound.
Molecular Docking: This technique can predict the binding affinity and orientation of a ligand (e.g., this compound) within the active site of a protein (e.g., an enzyme or receptor). scirp.orgnih.gov Future docking studies could be used to:
Screen this compound against a panel of receptors (including GPER and orphan receptors) to identify novel potential targets. uc.pt
Compare the binding of this compound and its precursor, 2-hydroxyestradiol, to the active sites of enzymes like steroid sulfatase and various SULT isoforms to predict whether it is a likely substrate. nih.govplos.org
Theoretically assess how the bulky, charged sulfate group might sterically hinder or electrostatically influence binding to classical estrogen receptors, providing a molecular basis for its low observed affinity. plos.org
Kinetic Modeling: Mathematical models of metabolic pathways can simulate the flow of metabolites and predict how changes in enzyme activity (due to genetic polymorphisms, for example) affect the concentrations of different products. nih.govnih.gov A future comprehensive model of estrogen metabolism could incorporate the this compound pathway. This would allow researchers to theoretically explore:
The relative flux through the competing pathways of sulfation and methylation for 2-hydroxyestradiol.
How the balance between sulfatase and sulfotransferase activities might regulate the intracellular pool of this compound. researchgate.net
Role in Comparative Animal Biochemistry and Physiology
Studying the presence and function of this compound across different animal species can provide valuable insights into its fundamental biological roles.
Rat Models: Early research has utilized rat models extensively to study estrogen metabolism. Studies have shown that liver microsomes from male rats can convert estradiol 17-sulfate into this compound as the sole product, whereas in female rats, other hydroxylated metabolites are also formed. nih.gov The tissue distribution of enzymes that hydroxylate estradiol 17-sulfate has been mapped in rats, with the highest activity found in the liver and kidneys. nih.gov Future comparative studies could investigate sex- and tissue-specific differences in the expression of the relevant CYP, SULT, and STS enzymes across various rat strains to understand the regulation of this pathway.
Fish Models: Research in teleost fish, such as the zebrafish and catfish, has been instrumental in uncovering novel roles for catechol estrogens. oup.combiologists.com For example, 2-hydroxyestradiol was shown to act as a GPER antagonist in zebrafish oocytes, a function not yet established in mammals. oup.com In catfish, 2-hydroxyestradiol was found to induce oocyte maturation. biologists.com Future research should investigate whether this compound is present in these species and if it plays a similar or distinct role, potentially as a pro-hormone for the active 2-hydroxyestradiol.
Avian Models: Songbirds are a valuable model for studying estrogens synthesized in the brain. nih.gov Developing the analytical sensitivity to measure this compound in the brains of these animals could help determine if this sulfated metabolite is part of neurosteroid metabolism and whether its levels change in response to seasonal or behavioral cues. nih.gov
Q & A
Q. How should researchers address potential confounding variables in epidemiological studies linking 2-OH-ES to preeclampsia?
- Methodological Answer : Stratify cohorts by CYP2C8/9 genetic polymorphisms and adjust for covariates (e.g., maternal age, BMI) using multivariate regression. Pre-register hypotheses to distinguish prespecified analyses from exploratory findings, ensuring transparency .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to studies involving placental tissue for 2-OH-ES research?
- Methodological Answer : Obtain informed consent for tissue collection, adhering to institutional review board (IRB) protocols. Anonymize samples and disclose potential conflicts of interest. Follow CONSORT-EHEALTH guidelines for reporting clinical correlations .
Q. How can researchers ensure reproducibility when publishing 2-OH-ES assay protocols?
- Methodological Answer : Provide detailed supplemental materials, including raw chromatograms, enzyme kinetic parameters (Km, Vmax), and instrument calibration logs. Reference pharmacopeial standards (e.g., USP) for quality control and use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
